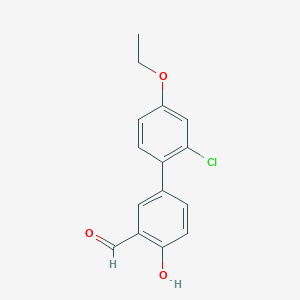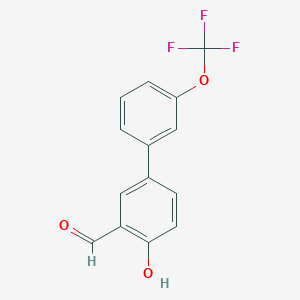![molecular formula C17H15NO3 B6378874 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261969-43-0](/img/structure/B6378874.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% (4-CPF) is a synthetic organic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 202.26 g/mol, and has been used in a variety of studies due to its unique properties.
Aplicaciones Científicas De Investigación
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and sensing, as a fluorescent label for proteins and other molecules, and as a fluorescent marker for tracking cellular processes. It has also been used in studies of the structure and function of proteins and other biomolecules, and as a tool for studying the structure and function of enzymes.
Mecanismo De Acción
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been found to interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can affect the structure and function of the proteins and other biomolecules, and can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and other microorganisms, and to have an anti-inflammatory effect. It has also been found to have a positive effect on the growth and development of plants, and to have an anti-cancer effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% in laboratory experiments include its high purity (95%), its low price, and its versatility. It is also relatively easy to synthesize and can be used in a variety of experiments. The main limitation of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% research. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research could be conducted on its use as a fluorescent probe for imaging and sensing, as a fluorescent label for proteins and other molecules, and as a fluorescent marker for tracking cellular processes. Finally, further studies could be conducted to investigate the potential of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% as a tool for studying the structure and function of enzymes.
Métodos De Síntesis
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95% is synthesized by a two-step procedure. In the first step, 4-cyano-3-methoxybenzaldehyde is reacted with cyclopropylamine in the presence of sodium hydroxide to form a Schiff base. This intermediate product is then reacted with formaldehyde in the presence of sodium hydroxide to form 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%. The reaction yields 95% pure 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%, which can be further purified by recrystallization.
Propiedades
IUPAC Name |
N-cyclopropyl-3-(3-formyl-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-14-9-12(4-7-16(14)20)11-2-1-3-13(8-11)17(21)18-15-5-6-15/h1-4,7-10,15,20H,5-6H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZTVNBEOCLYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685330 |
Source


|
| Record name | N-Cyclopropyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1261969-43-0 |
Source


|
| Record name | N-Cyclopropyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)
